molecular formula C17H13ClFN3O2 B7710611 N-(4-chlorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(4-chlorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7710611
M. Wt: 345.8 g/mol
InChI Key: ILGKDPNDTCSDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, commonly referred to as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CF3 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. CF3 has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. Additionally, CF3 has been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol.
Biochemical and Physiological Effects:
CF3 has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, CF3 has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase may lead to an increase in the levels of acetylcholine in the brain, which could potentially be beneficial in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CF3 has several advantages for lab experiments. This compound is relatively easy to synthesize, making it readily available for research purposes. Additionally, CF3 has been found to exhibit a range of interesting biochemical and physiological effects, making it a potentially useful compound for the development of new therapies. However, there are also some limitations to the use of CF3 in lab experiments. This compound has not yet been extensively studied in vivo, and its safety profile is not fully understood.

Future Directions

There are several future directions for research on CF3. One potential area of research is the development of new cancer therapies based on the cytotoxic effects of CF3 on cancer cells. Additionally, further research is needed to fully understand the mechanism of action of CF3 and the biochemical and physiological effects of this compound. Finally, future research could explore the potential use of CF3 in the treatment of other diseases, such as Alzheimer's disease, and the development of new therapies based on the activity of this compound.

Synthesis Methods

The synthesis of CF3 involves the reaction of 4-chlorobenzoyl chloride with 2-fluorophenylhydrazine in the presence of triethylamine to yield 4-chloro-N-(2-fluorophenyl)benzohydrazide. This intermediate compound is then reacted with propionyl chloride in the presence of triethylamine to yield CF3. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

CF3 has been found to have a range of potential applications in scientific research. This compound has been studied for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic effects on cancer cells. Additionally, CF3 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

IUPAC Name

N-(4-chlorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c18-11-5-7-12(8-6-11)20-15(23)9-10-16-21-17(22-24-16)13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGKDPNDTCSDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

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